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molecular formula C12H19N3 B1599755 3-Methyl-4-(4-methylpiperazin-1-yl)aniline CAS No. 681004-50-2

3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Cat. No. B1599755
M. Wt: 205.3 g/mol
InChI Key: VVMXAXVHQDIGRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863286B2

Procedure details

A heterogeneous mixture of 4-(4-methylpiperazinyl)-3-methylnitrobenzene 5 (20 g, 85 mmol), 10% Pd/C (1.3 g) in methanol (1.2 liter) was hydrogenated [H2] at 40 PSI for 3 hours. The palladium catalyst was filtered through a pad of celite, washed with methanol (3×50 mL) and the combined filtrate was concentrated to afford 4-(4-methylpiperazin-1-yl)-3-methylaniline 7 (15 g, 86%). 1H NMR (CD3OD): δ6.83 (d, 1H, J=8.7 Hz), 6.59 (d, 1H, J=2.7 Hz), 6.54 (dd, 1H, J=8.4 and 2.7 Hz), 2.84 (t,4H, J=4.8 Hz), 2.60 (bm,4H), 2.34 (s, 3H), 2.00 (s, 3H); LCMS: purity: 99.9%, MS (m/e): 206 (MH+).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
1.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][C:9]=2[CH3:17])[CH2:4][CH2:3]1>CO.[Pd]>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][C:9]=2[CH3:17])[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CN1CCN(CC1)C1=C(C=C(C=C1)[N+](=O)[O-])C
Name
Quantity
1.2 L
Type
solvent
Smiles
CO
Name
Quantity
1.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The palladium catalyst was filtered through a pad of celite
WASH
Type
WASH
Details
washed with methanol (3×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C1=C(C=C(N)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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